Valeraldehyde, also known as pentanal, is a five-carbon straight-chain aldehyde. It is a colorless liquid with a pungent, fruity odor. [] Valeraldehyde is found naturally in a variety of sources, including essential oils, fruits, and vegetables. [] It plays a significant role in scientific research as a reagent in organic synthesis, a model compound in catalytic studies, and a component in various analytical applications. [, , , ]
Valeraldehyde can be produced from various sources, including the hydroformylation of butenes, which are derived from petroleum refining processes. The classification of valeraldehyde falls under the category of aliphatic aldehydes, specifically as a straight-chain aldehyde due to its unbranched structure. It is commonly used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and flavoring agents.
The primary method for synthesizing valeraldehyde involves hydroformylation, where butenes react with synthesis gas (a mixture of hydrogen and carbon monoxide) in the presence of a catalyst.
Valeraldehyde has a simple molecular structure characterized by a five-carbon chain with an aldehyde functional group at one end.
This structure indicates that valeraldehyde consists of four methylene groups (–CH₂–) connected to a terminal aldehyde group (–CHO), contributing to its reactivity typical of aldehydes.
Valeraldehyde participates in several chemical reactions due to its functional group:
The mechanism of action for valeraldehyde primarily revolves around its reactivity as an electrophile due to the carbonyl group in the aldehyde.
Valeraldehyde exhibits several notable physical and chemical properties:
These properties make valeraldehyde suitable for various applications in organic synthesis and industrial processes.
Valeraldehyde has diverse applications across multiple fields:
The versatility of valeraldehyde stems from its functional group, making it valuable in both synthetic chemistry and industrial applications .
Valeraldehyde, systematically named pentanal (IUPAC), is a straight-chain aliphatic aldehyde with the molecular formula C₅H₁₀O. Its structure consists of a five-carbon chain (CH₃(CH₂)₃CHO) terminating in a formyl group (-CHO). The molecule exhibits characteristic aldehyde functionality that governs its reactivity, including nucleophilic addition and oxidation. Alternative historical names include valeric aldehyde, amyl aldehyde, and n-valeraldehyde, reflecting its derivation from valeric acid or amyl alcohol sources [1] [2] [5]. The carbonyl carbon adopts sp² hybridization, creating a bond angle of approximately 120°, while the molecule's conformational flexibility arises from three rotatable bonds along the alkyl chain. Spectroscopic identifiers include a distinct C=O stretching vibration at 1720–1740 cm⁻¹ in infrared spectroscopy and a characteristic aldehyde proton signal at δ 9.7 ppm in ¹H NMR spectroscopy [1] [5].
Table 1: Fundamental Identifiers of Valeraldehyde
Property | Value/Descriptor |
---|---|
CAS Registry Number | 110-62-3 |
Molecular Formula | C₅H₁₀O |
Molar Mass | 86.13 g·mol⁻¹ |
Canonical SMILES | CCCCC=O |
InChI Key | HGBOYTHUEUWSSQ-UHFFFAOYSA-N |
Valeraldehyde's history intertwines with the development of valeric acid chemistry. Initially isolated from the perennial plant Valeriana officinalis (valerian root) in the 19th century, its name derives from "valeric," reflecting this botanical source. Industrial production emerged in the early 20th century as chemists developed catalytic processes for aldehyde synthesis. A significant advancement occurred with the advent of hydroformylation technology (Oxo process) in the 1930–1940s, enabling large-scale production from butene feedstocks [1] [3]. This transition from natural extraction to synthetic production marked valeraldehyde's evolution into a commodity chemical. Early applications centered on its use as a precursor for valeric acid and amyl alcohols, but its role expanded significantly with the growth of the flavor, fragrance, and polymer industries in the mid-20th century [1] [6].
Valeraldehyde occurs naturally as a volatile organic compound contributing to aroma profiles of various foods. It is detected in ripening fruits (notably bananas and berries), roasted coffee, dairy products, and baked goods, where it imparts characteristic fruity, nutty, or fermented notes at low concentrations [2] [6]. Industrially, it is predominantly synthesized via rhodium-catalyzed hydroformylation of 1-butene using synthesis gas (CO/H₂):
CH₃CH₂CH=CH₂ + CO + H₂ → CH₃(CH₂)₃CHO
Modern processes employ rhodium-bisphosphite complexes with sterically hindered amines, achieving selectivities exceeding 90% for pentanal formation [1] [3]. Alternative feedstocks include raffinate II (a C4 mixture from steam cracking), enhancing cost-effectiveness. Global production capacity spans dedicated chemical plants integrated into plasticizer and flavorant manufacturing value chains [1] [5].
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